molecular formula C9H6N2O2 B1358649 1,7-Naphthyridine-3-carboxylic acid CAS No. 250674-49-8

1,7-Naphthyridine-3-carboxylic acid

Cat. No. B1358649
CAS RN: 250674-49-8
M. Wt: 174.16 g/mol
InChI Key: HJYYQFVLSQWEDJ-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-3-carboxylic acid is a heterocyclic compound containing a fused system of two pyridine rings . It is a class of compounds that are found in natural products (plants and marine organisms) or can be obtained synthetically . The CAS Number for this compound is 250674-49-8 .


Synthesis Analysis

The synthesis of naphthyridines has been a subject of interest in recent years. The properties and synthesis of 1,8-isomer derivatives were most often described, mainly due to nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), which was discovered by G. Lesher in 1962 and introduced into treatment in 1967 as an antibacterial drug .


Molecular Structure Analysis

Naphthyridines are a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings. There are six positional isomers with different locations of nitrogen atoms .

Scientific Research Applications

Hydrogen Bonded Supramolecular Networks

1,7-Naphthyridine derivatives have been studied for their role in noncovalent weak interactions with carboxylic acids. These interactions are crucial in forming supramolecular structures, which have a wide range of applications in materials science and pharmaceuticals. For instance, Jin et al. (2011) demonstrated how 5,7-dimethyl-1,8-naphthyridine-2-amine binds with various carboxylic acids to form proton-transfer complexes. These complexes exhibit 3D framework structures due to hydrogen bonding, offering insights into designing new materials with specific properties (Jin, Liu, Wang, & Guo, 2011).

Spectroscopic and Theoretical Studies

The solvatochromism of naphthyridine derivatives has been a subject of interest. Santo et al. (2003) studied derivatives of 1,6- and 1,7-naphthyridines to understand their interactions with solvents and their relative stabilities. Their research provides valuable information for the development of novel optical materials and sensors (Santo, Giacomelli, Cattana, Silber, Blanco, Schapira, & Perillo, 2003).

Luminescent Europium(III) Complexes

Naphthyridine derivatives have been used to synthesize luminescent and water-soluble Europium(III) complexes. Wei et al. (2016) showed that these complexes exhibit strong luminescence and UV-light stability, making them promising for bioimaging applications and as pH probes (Wei, Wei, Yan, Zhao, Cai, Sun, Meng, Liu, Bian, & Huang, 2016).

Mechanism of Action

The mechanism of action for this series is not known .

Safety and Hazards

The safety data sheet for 1,7-Naphthyridine-3-carboxylic acid suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Naphthyridines, including 1,7-Naphthyridine-3-carboxylic acid, have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

Biochemical Analysis

Biochemical Properties

1,7-Naphthyridine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby affecting various signaling pathways within the cell. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By influencing these factors, this compound can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exert beneficial effects, such as modulation of signaling pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound exhibits a distinct change in activity or toxicity at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of various biomolecules. For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids, which can affect its localization and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can influence various cellular processes .

properties

IUPAC Name

1,7-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYQFVLSQWEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625448
Record name 1,7-Naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

250674-49-8
Record name 1,7-Naphthyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250674-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-naphthyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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